molecular formula C17H26N2O3S B6986987 N-[[4-(dimethylamino)phenyl]-methyl-oxo-lambda6-sulfanylidene]-3-(oxan-4-yl)propanamide

N-[[4-(dimethylamino)phenyl]-methyl-oxo-lambda6-sulfanylidene]-3-(oxan-4-yl)propanamide

Cat. No.: B6986987
M. Wt: 338.5 g/mol
InChI Key: NCDDCUKHNMKJDM-UHFFFAOYSA-N
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Description

N-[[4-(dimethylamino)phenyl]-methyl-oxo-lambda6-sulfanylidene]-3-(oxan-4-yl)propanamide is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl ring, and a propanamide moiety

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]-methyl-oxo-λ6-sulfanylidene]-3-(oxan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-19(2)15-5-7-16(8-6-15)23(3,21)18-17(20)9-4-14-10-12-22-13-11-14/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDDCUKHNMKJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=NC(=O)CCC2CCOCC2)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[[4-(dimethylamino)phenyl]-methyl-oxo-lambda6-sulfanylidene]-3-(oxan-4-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: As mentioned earlier, reducing agents like LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism by which N-[[4-(dimethylamino)phenyl]-methyl-oxo-lambda6-sulfanylidene]-3-(oxan-4-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group and phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(dimethylamino)phenyl]-methyl-oxo-lambda6-sulfanylidene]-3-(oxan-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications .

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